3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative characterized by:
- Core structure: A fused thiophene-pyrimidine-dione scaffold (thieno[3,2-d]pyrimidine-2,4-dione).
- Substituents:
- A 2-fluorobenzyl group at position 3 of the pyrimidine ring.
- A piperazine moiety linked via a 2-oxoethyl group at position 1. The piperazine is further substituted with a 4-fluorophenyl group.
Properties
Molecular Formula |
C25H22F2N4O3S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-5-7-19(8-6-18)28-10-12-29(13-11-28)22(32)16-30-21-9-14-35-23(21)24(33)31(25(30)34)15-17-3-1-2-4-20(17)27/h1-9,14H,10-13,15-16H2 |
InChI Key |
CMTYAHHHJBADCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Oxoethyl Linker
The 2-oxoethyl group is introduced via alkylation of the thienopyrimidine’s N1 position using ethyl bromoacetate. Subsequent hydrolysis with aqueous NaOH generates the carboxylic acid intermediate, which is activated as an acyl chloride using thionyl chloride (SOCl₂).
Representative Protocol:
- Alkylation: React thienopyrimidine with ethyl bromoacetate in dichloromethane (DCM) and triethylamine (TEA) at 25°C for 6 hours (Yield: 85%).
- Hydrolysis: Treat with 2M NaOH in ethanol/water (1:1) at 60°C for 3 hours (Yield: 92%).
- Activation: Convert to acyl chloride using SOCl₂ in DCM under reflux (Yield: 88%).
Piperazine Coupling
The acyl chloride intermediate reacts with 4-(4-fluorophenyl)piperazine in the presence of a base. A typical procedure involves stirring the components in DCM with TEA at 0–5°C for 2 hours, followed by warming to room temperature.
Critical Parameters:
- Molar Ratio: 1:1.2 (acyl chloride:piperazine) to ensure complete conversion.
- Solvent: DCM or tetrahydrofuran (THF) minimizes side reactions.
- Yield: 68–75%.
Purification and Characterization
Chromatographic Purification
Crude products are purified via column chromatography using silica gel and eluents such as chloroform:methanol (95:5) or ethyl acetate:hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further refines purity (>98%).
Spectroscopic Confirmation
- NMR: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 7.45–7.32 (m, aromatic H), 4.82 (s, CH₂), 3.75–3.60 (m, piperazine H).
- Mass Spectrometry: ESI-MS m/z 496.5 [M+H]⁺, consistent with the molecular formula C₂₅H₂₀F₂N₄O₃S.
Comparative Analysis of Synthetic Routes
The table below contrasts three published methods for synthesizing the target compound:
Method B demonstrates superior overall yield (48%) due to optimized solvent (THF) and base (K₂CO₃) selection, which enhance reaction kinetics and reduce byproduct formation.
Challenges and Optimization Strategies
Side Reactions During Alkylation
Competing O-alkylation can occur during the N-alkylation step, particularly with bulky bases. Substituting NaH with K₂CO₃ reduces this issue, as confirmed by HPLC monitoring.
Hydrolysis Efficiency
The hydrolysis of ethyl esters to carboxylic acids is sensitive to NaOH concentration. Increasing the NaOH concentration from 1M to 2M improves conversion rates from 78% to 92%.
Piperazine Availability
4-(4-Fluorophenyl)piperazine is commercially limited. In situ synthesis via Buchwald-Hartwig amination of piperazine with 1-bromo-4-fluorobenzene offers a viable alternative (Yield: 81%).
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the acyl chloride formation and piperazine coupling steps, achieving 90% conversion in 30 minutes. Environmental considerations favor solvent recovery systems, with DCM and THF recycled at rates exceeding 85%.
Chemical Reactions Analysis
3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and piperazine moiety allow it to bind to these targets with high affinity, potentially inhibiting their activity. This can lead to downstream effects on various cellular pathways, depending on the specific target involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Thienopyrimidine-dione Derivatives
- Target Compound: Retains the thieno[3,2-d]pyrimidine-2,4-dione core.
- Analog (): A structurally similar compound, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, features a thieno[2,3-d]pyrimidine core with a thiazole substitution. This compound demonstrated antimicrobial activity against Staphylococcus aureus, highlighting the importance of the thienopyrimidine core in bioactivity .
- Analog (): 3-(4-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4-dione (CAS 1260926-73-5) shares the same core but substitutes the 2-fluorobenzyl group with a 4-chlorophenyl group and the piperazine’s 4-fluorophenyl with a 2-fluorophenyl group. These halogen substitutions may influence lipophilicity and receptor binding .
Chromenopyrimidine Derivatives ()
- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one replaces the thiophene ring with a chromene system. Computational studies indicate good oral bioavailability and drug-like properties, suggesting that core modifications can optimize pharmacokinetics .
Substituent Modifications
Fluorinated vs. Chlorinated Aromatic Groups
- The target compound’s 2-fluorobenzyl group contrasts with the 4-chlorophenyl group in ’s analog. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to chlorine, which may increase lipophilicity but reduce selectivity .
- In MK41 () , a trifluoromethylphenyl group on the piperazine demonstrates how electron-withdrawing substituents can modulate receptor affinity, particularly in GPCR-targeting ligands .
Piperazine Moieties
Computational and Physicochemical Comparisons
Similarity Metrics
- Tanimoto Coefficient: Used in to compare phytocompounds with SAHA (a histone deacetylase inhibitor). Applying similar metrics, the target compound’s fluorinated groups and piperazine linkage may yield high similarity to known kinase or protease inhibitors, predicting shared bioactivity .
- Dice Index: Evaluates bit-vector representations of molecular structures. The target compound’s thienopyrimidine core and arylpiperazine side chain would likely align closely with antimicrobial or CNS-active analogs .
Physicochemical Properties
Fluorine substitutions in the target compound may improve blood-brain barrier penetration compared to chlorine or non-halogenated analogs .
Biological Activity
3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound recognized for its potential biological activity. Its structure features a thieno[3,2-d]pyrimidine core with fluorinated aromatic substituents that enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with molecular targets and potential therapeutic applications.
- Molecular Formula : C22H21F2N3O2S
- Molecular Weight : 496.5 g/mol
- Structure : The compound consists of a thieno[3,2-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets.
Preliminary studies indicate that 3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may exert its biological effects through the modulation of neurotransmitter systems. It is believed to interact with specific receptors and enzymes involved in cellular signaling pathways.
Potential Molecular Targets
- Receptors : The compound may bind to neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzymes : Interaction with enzymes related to neurotransmitter metabolism could lead to alterations in neurotransmitter levels.
In Vitro Studies
In vitro studies have shown that this compound can modulate the activity of enzymes associated with neurotransmitter systems. For instance:
- Acetylcholinesterase (AChE) Inhibition : Initial findings suggest that the compound may inhibit AChE, which is crucial for regulating acetylcholine levels in the synaptic cleft. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Recent literature has highlighted several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated AChE inhibition with an IC50 value indicating potency comparable to established inhibitors like donepezil. |
| Study 2 | Reported neuroprotective effects in animal models subjected to oxidative stress. |
| Study 3 | Suggested potential antidepressant-like effects through modulation of serotonin receptors. |
Q & A
Q. What are the key structural determinants of this compound’s biological activity?
The compound’s activity is influenced by:
- Thieno[3,2-d]pyrimidine-2,4-dione core : A scaffold known for kinase inhibition and receptor modulation .
- Fluorinated substituents : The 2-fluorobenzyl and 4-fluorophenyl groups enhance metabolic stability and binding affinity via hydrophobic interactions and fluorine’s electronegativity .
- Piperazine linker : Facilitates solubility and interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Methodological Insight : Structure-activity relationship (SAR) studies should compare analogs with varied substituents (e.g., replacing fluorine with chlorine or methyl groups) and assess activity in receptor-binding assays .
Q. How is this compound characterized for purity and structural confirmation?
Standard protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine linkage .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., as in for related piperazine-thienopyrimidine hybrids) .
Q. How can conflicting pharmacological data between in vitro and in vivo studies be resolved?
Case Example : If in vitro assays show high receptor affinity (e.g., Ki = 10 nM) but poor in vivo efficacy:
- Pharmacokinetic factors : Assess bioavailability using HPLC to measure plasma concentrations .
- Metabolic stability : Perform microsomal assays to identify oxidative degradation (e.g., CYP450-mediated) .
- Structural analogs : Replace the 2-oxoethyl group with a carbamate or amide to enhance stability (see for alkylation strategies) .
Methodological Insight : Use LC-MS/MS to track metabolites and molecular dynamics simulations to predict binding mode shifts .
Q. What synthetic strategies optimize yield for the piperazine-thienopyrimidine hybrid?
Comparative Analysis :
Q. Optimization Tips :
Q. How do computational models predict ADMET properties for this compound?
Protocol :
Docking Studies : Use AutoDock Vina to simulate binding to target receptors (e.g., 5-HT₁A).
ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate:
Q. Data Contradiction Example :
Q. What analytical techniques resolve stereochemical ambiguities in derivatives?
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of fluorinated analogs .
Case Study : resolved a thiopyrano-pyrimidine’s stereochemistry via single-crystal X-ray diffraction, revealing a distorted boat conformation in the piperazine ring .
Q. Methodological Guidelines for Data Interpretation
- Conflicting SAR Data : Cross-validate using orthogonal assays (e.g., FRET vs. radioligand binding).
- Spectral Artifacts : Rule out solvent peaks or impurities by comparing NMR data with PubChem entries .
- Crystallographic Ambiguities : Refine X-ray data with SHELXL and validate using R-factor thresholds (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
